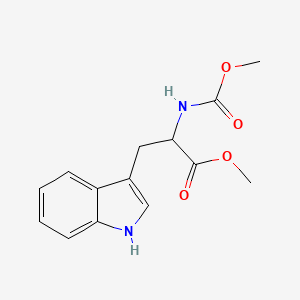

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate

Description

Properties

IUPAC Name |

methyl 3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEKFSMKXYQRLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate

General Synthetic Strategy

The synthesis of methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate typically involves the following key steps:

- Construction or availability of the indole core structure.

- Introduction of the propanoate side chain at the 3-position of the indole.

- Functionalization of the side chain to incorporate the methoxycarbonylamino group.

Starting Materials and Key Intermediates

- Indole or substituted indole derivatives : The indole nucleus can be prepared or procured as a starting point. For example, methyl 3-(1H-indol-3-yl)propanoate is a closely related intermediate (PubChem CID 21711) that serves as a precursor for further functionalization.

- Tryptamine derivatives : These can be converted into carbamate derivatives by reaction with methyl chloroformate, introducing the methoxycarbonylamino group.

Specific Preparation Procedures

Carbamate Formation via Methyl Chloroformate

A common method involves the reaction of tryptamine (2-(1H-indol-3-yl)ethylamine) with methyl chloroformate under basic aqueous conditions to form the methyl carbamate derivative:

- Tryptamine is dissolved in a mixture of ethyl acetate and aqueous sodium hydroxide.

- Methyl chloroformate is added dropwise at room temperature.

- The reaction mixture is stirred for 16 hours.

- After quenching with water, the organic layer is extracted, washed, dried, and purified by flash chromatography to yield methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate or closely related carbamate products.

This procedure is summarized in the following table:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Tryptamine + EtOAc:1 N NaOH (1:1) | Dissolution of amine under basic conditions |

| 2 | Addition of methyl chloroformate (1.1 equiv) | Carbamate formation via nucleophilic substitution |

| 3 | Stirring at 23 °C for 16 h | Completion of reaction |

| 4 | Quenching with water, extraction | Isolation of product |

| 5 | Purification by flash chromatography | Pure methyl carbamate derivative |

Esterification of 2-(5-Methoxy-1H-indol-3-yl)-3-acetamidopropanoic Acid

Another approach involves esterification of the corresponding 3-acetamido propanoic acid derivative with methanol in the presence of thionyl chloride:

- 2-(5-Methoxy-1H-indol-3-yl)-3-acetamidopropanoic acid is dissolved in methanol.

- Thionyl chloride is added dropwise at low temperature.

- The mixture is stirred overnight at room temperature.

- The solvent is removed under vacuum.

- The residue is treated with ethyl acetate and aqueous potassium carbonate to neutralize.

- The organic layer is washed, dried, and concentrated.

- Recrystallization from ethyl acetate/ether yields the methyl ester product in moderate yield (~50%).

This method is effective for preparing methyl esters of indolyl amino acids with methoxycarbonylamino groups.

Alternative Synthetic Routes and Functionalization

- Japp–Klingemann reaction : Used in indole synthesis and functionalization, this azo-ester intermediate method can lead to substituted indole carboxylates, which can be further transformed into carbamate derivatives.

- Reduction and oxidation sequences : Starting from indole derivatives, reduction followed by tungstate-catalyzed oxidation can yield N-hydroxyindoles, which serve as substrates for further functionalization.

- Thionation and alkylation : For related indole derivatives, thionation with Lawesson's reagent followed by alkylation has been reported, although this is more relevant for quinazolinone derivatives than directly for methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate.

Data Table Summarizing Preparation Methods

Research Discoveries and Considerations

- The carbamate formation method (General Procedure A) is widely used due to its simplicity and relatively high yield. It allows for the introduction of the methoxycarbonylamino group directly onto the ethylamine side chain of tryptamine derivatives, which is structurally close to the target compound.

- Esterification via thionyl chloride provides an alternative route to methyl esters of indolyl amino acids but may suffer from moderate yields and requires careful purification.

- Substituent effects on the indole ring can influence reaction outcomes, as seen in related syntheses of methoxy-substituted indole derivatives.

- Advanced functionalization techniques such as thionation and alkylation are more common in related indole-quinazolinone systems but demonstrate the versatility of indole chemistry.

- Analytical techniques such as NMR, mass spectrometry, and crystallography are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution Reactions: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The indole ring of the tryptophan moiety can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Substitution: Reagents such as amines or alcohols can be used for substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

Hydrolysis: The major product is N-(Methoxycarbonyl)-l-tryptophan.

Substitution: The products depend on the substituent introduced.

Oxidation and Reduction: The products include various oxidized or reduced forms of the indole ring.

Scientific Research Applications

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate is a chemical compound with several scientific research applications.

Synthesis and Characterization

- Pale Yellow Solid Methyl 3-(1H-indol-3-yl)-2-(methoxycarbonylamino) propanoate appears as a pale yellow solid .

- Yield The yield of this compound is reported to be 88.0% .

- Melting Point It has a melting point of 208-212 °C .

- Spectroscopic Data Spectroscopic data includes IR (νmax/cm-1): 3321 (broad, N-H, str), 3009 (C-H, str), 1700 (broad, C=O, str); 1H NMR (400 MHz, CDCl3): δ7.42 (1H, d, J = 8.0 Hz, Ar-H), 7.27 (1H, d, J = 8.0 Hz, Ar-H), 6.95-7.18 (3H, m, Ar-H, indole-H), 4.47 (1H, m, -CH-), 3.56 (3H, s, -O- CH3), 3.29(3H, s, -OCH3), 3.20 (2H, m, -CH2) ppm; 13C NMR (100 MHz, CDCl3): δ29.0, 48.5, 52.3,... 52.6, 110.1, 113.4, 117.0, 118.4, 121.3, 123.6, 126.5, 141.2, 156.3, 169.8ppm; ESI-MS (m/z): 277.09 (M+H+) .

Applications

While the provided search results do not specify direct applications of "Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate," they do highlight related compounds and reactions that suggest potential areas of use:

- Intermediate in Synthesis: Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate, may serve as an intermediate in the synthesis of pharmaceutical compounds .

- Anti-hypertensive Agent Synthesis: It can be used in the creation of novel anti-hypertensive agents .

- Efflux Pump Inhibitors: Indole-containing compounds have demonstrated the ability to inhibit efflux pumps in bacterial strains, suggesting that this compound or its derivatives could be explored for similar applications .

- Ligand Coupling Reactions: It can be created through ligand coupling reactions using iodonium imides, which are also used in regioselective bromo-amination and iodo-amination of indoles .

Mechanism of Action

The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that recognize the tryptophan moiety, leading to various biochemical transformations. The methoxycarbonyl and methyl ester groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate with key analogs, focusing on substituent effects, stereochemistry, and molecular properties.

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

Substituent Effects: The methoxycarbonylamino group in the target compound provides a unique balance between hydrogen-bonding capacity (via the carbonyl and NH groups) and steric hindrance, distinguishing it from simpler amino () or acetamido () analogs. Indole substitution patterns significantly alter properties. For example, the 2-phenyl group in ’s compound introduces steric bulk, which may hinder binding in biological targets compared to the unsubstituted indole in the target compound.

Stereochemistry :

- Enantiomeric forms (e.g., (S)- vs. (R)-configurations in and ) influence chiral recognition in enzymatic systems. The target compound’s stereochemistry (if chiral) would similarly affect its bioactivity.

Physicochemical Properties: Ester vs. Molecular Weight: The target compound (MW ~275) falls between smaller amino derivatives (MW ~218, ) and bulkier analogs like ’s ethyl ester (MW ~317).

Biological Activity

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O3 |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate |

| Canonical SMILES | CCOC(=O)NC@HC1=CNC2=C1C(=C(C=C2)C(=O)O)N(C)C |

The biological activity of methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to these targets, which can lead to therapeutic effects such as anti-inflammatory and antimicrobial activities .

Antioxidant Activity

Research indicates that indole derivatives, including methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate, exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. In vitro studies have shown that similar indole derivatives effectively reduce oxidative damage in neuronal cells .

Neuroprotective Effects

Methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate has been investigated for its neuroprotective potential. In a study involving SH-SY5Y neuronal cells, the compound demonstrated the ability to protect against neurotoxicity induced by oxidative stress. It was found to enhance cell viability and reduce apoptosis in these models .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating its potential use in developing new antimicrobial therapies .

Case Studies

- Neuroprotection Against Oxidative Stress : A study evaluated the protective effects of methyl 3-indol-3-yl-2-(methoxycarbonylamino)propanoate on SH-SY5Y cells subjected to oxidative stress. Results indicated a significant increase in cell viability and a reduction in markers of apoptosis compared to control groups .

- Antimicrobial Evaluation : In another study, the compound was tested against several pathogenic bacteria. It exhibited notable inhibitory effects, suggesting its potential as a lead compound for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.